molecular formula C8H4O7 B1617169 4,7,10-trioxatricyclo[6.3.0.02,6]undecane-3,5,9,11-tetrone CAS No. 25574-69-0

4,7,10-trioxatricyclo[6.3.0.02,6]undecane-3,5,9,11-tetrone

Cat. No.: B1617169
CAS No.: 25574-69-0
M. Wt: 212.11 g/mol
InChI Key: JASHGAIOBWYPBI-UHFFFAOYSA-N
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Description

4,7,10-Trioxatricyclo[6.3.0.0²,⁶]undecane-3,5,9,11-tetrone is a tricyclic organic compound featuring a fused ring system with three oxygen atoms (at positions 4, 7, and 10) and four ketone groups (at positions 3, 5, 9, and 11). Its unique structure, combining oxygen heteroatoms and reactive carbonyl moieties, makes it a versatile monomer in polymer chemistry, particularly for synthesizing high-performance polyimides and polyesters. The compound is synthesized via cyclization and dehydration of cyclopentanetetracarboxylic acid derivatives under controlled industrial conditions . Its CAS registry numbers are 6053-68-5 and 4802-47-5, reflecting its dual identification in chemical databases.

Properties

IUPAC Name

4,7,10-trioxatricyclo[6.3.0.02,6]undecane-3,5,9,11-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H4O7/c9-5-1-2-4(8(12)15-6(2)10)13-3(1)7(11)14-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JASHGAIOBWYPBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12C3C(C(=O)OC3=O)OC1C(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10885305
Record name Difuro[3,4-b:3',4'-d]furan-1,3,5,7-tetrone, tetrahydro-
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Molecular Weight

212.11 g/mol
Source PubChem
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CAS No.

25574-69-0
Record name Tetrahydrofurantetracarboxylic dianhydride
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Record name Difuro(3,4-b:3',4'-d)furan-1,3,5,7-tetrone, tetrahydro-
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Record name Difuro[3,4-b:3',4'-d]furan-1,3,5,7-tetrone, tetrahydro-
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Record name Difuro[3,4-b:3',4'-d]furan-1,3,5,7-tetrone, tetrahydro-
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Record name Tetrahydrodifuro[3,4-b:3',4'-d]furantetrone
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Preparation Methods

The synthesis of 4,7,10-trioxatricyclo[6.3.0.02,6]undecane-3,5,9,11-tetrone involves multiple steps and specific reaction conditions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve the use of catalysts to enhance the yield and purity of the compound .

Chemical Reactions Analysis

4,7,10-Trioxatricyclo[6.3.0.02,6]undecane-3,5,9,11-tetrone undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The major products formed depend on the type of reaction and the conditions employed .

Scientific Research Applications

4,7,10-Trioxatricyclo[6.3.0.02,6]undecane-3,5,9,11-tetrone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 4,7,10-trioxatricyclo[6.3.0.02,6]undecane-3,5,9,11-tetrone exerts its effects involves interactions with specific molecular targets. These interactions can lead to changes in the structure and function of the target molecules, thereby influencing various biochemical pathways. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional uniqueness is highlighted through comparisons with analogous tricyclic and polycyclic systems. Key differences in substituents, heteroatoms, and functional groups influence reactivity, stability, and applications.

Structural and Functional Comparisons

Compound Name Key Structural Features Notable Properties Primary Applications Reference
4,7,10-Trioxatricyclo[6.3.0.0²,⁶]undecane-3,5,9,11-tetrone Tricyclic core with 3 oxygen atoms and 4 ketones High thermal stability, reactivity in polymerization Polymer chemistry, resins
5,9-Dithiatricyclo[6.3.0.0²,⁶]undeca-1(8),2(6),3,10-tetraene Tricyclic core with sulfur atoms replacing oxygen Enhanced bioactivity, redox activity Antimicrobial agents, enzyme inhibitors
3,9-Dithiatricyclo[6.3.0.0²,⁵]undeca-1(8) Tricyclic with sulfur at positions 3 and 9 Moderate antimicrobial activity Pharmaceutical intermediates
4,10-Dibromotetracyclo[6.3.0.0²,⁶.0⁵,⁹]undecane-3,11-dione Tetracyclic core with bromine substituents and ketones High electrophilicity, halogen-mediated reactivity Organic synthesis, cross-coupling reactions
3,9-Bis(3-nitrophenyl)-2,4,8,10-tetraoxaspiro[5.5]undecane Spirocyclic structure with nitroaryl groups Electron-deficient aromatic system, UV stability Electronic materials, photoresists
4,10-Dimethyl-5,9-dithiatricyclo[6.3.0.0²,⁶]undeca-1(8),2(6),3,10-tetraene Methyl-substituted sulfur tricyclic Antioxidant activity, lipid peroxidation inhibition Biomedical research
1,4,7,12,15,18-Hexaoxacyclodocosane-8,11,19,22-tetrone Macrocyclic ether-ketone hybrid Selective reactivity in ring-opening polymerizations Specialty polymers, catalysts

Application-Specific Advantages

  • Polymer Chemistry : The target compound outperforms sulfur analogs in thermal stability (decomposition >300°C) and polymer yield (>85% in polyimide synthesis) .
  • Biomedical Applications : Sulfur-containing tricyclics (e.g., 4,10-dimethyl-5,9-dithiatricyclo compound) show 2–3× higher antioxidant activity than oxygenated counterparts in DPPH assays .
  • Electronics: Nitroaryl-substituted spiro compounds exhibit superior electron transport properties compared to non-aromatic tricyclics .

Biological Activity

The compound 4,7,10-trioxatricyclo[6.3.0.02,6]undecane-3,5,9,11-tetrone , also known as EVT-431854 , is a synthetic organic compound with potential biological activities that have garnered interest in various fields of research, particularly in medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Structure and Composition

The molecular structure of this compound can be represented by its molecular formula C12H12O5C_{12}H_{12}O_5 and a molecular weight of approximately 224.22 g/mol. The compound features a tricyclic framework with three oxygen atoms incorporated into the ring structure.

Physical Properties

PropertyValue
Molecular FormulaC₁₂H₁₂O₅
Molecular Weight224.22 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Anticancer Activity

Recent studies have investigated the anticancer properties of this compound against various cancer cell lines:

  • In vitro Studies : A study demonstrated that EVT-431854 exhibited significant cytotoxicity against several cancer cell lines, including HeLa (cervical cancer) and HCC70 (triple-negative breast cancer). The half-maximal inhibitory concentration (IC50) values were reported to be in the low micromolar range (approximately 6.57 ± 1.11 μM for HCC70) .
  • Mechanism of Action : The compound was found to interact with genomic DNA and act as an intercalator without causing DNA damage as assessed by comet assays. This suggests a potential mechanism where the compound may inhibit cancer cell proliferation through DNA binding .

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of EVT-431854 have shown promising results against various bacterial strains. Further studies are necessary to elucidate the specific mechanisms and efficacy against different pathogens.

Toxicological Profile

The safety profile of this compound has been evaluated in preliminary toxicity studies which indicate low toxicity levels in non-cancerous cell lines compared to cancerous ones . Long-term exposure studies are needed to fully understand its safety profile.

Study 1: Cytotoxicity Evaluation

In a controlled laboratory setting, researchers evaluated the cytotoxic effects of EVT-431854 on human cancer cell lines using MTT assays to measure cell viability post-treatment:

  • Cell Lines Tested : HeLa (cervical), HCC70 (triple-negative breast), and MCF12A (non-tumorigenic breast epithelial).
  • Results : The compound showed selective toxicity towards cancer cells with minimal effects on non-cancerous cells.

Study 2: Mechanistic Insights

A mechanistic study utilized molecular dynamics simulations to explore the interaction between EVT-431854 and DNA:

  • Findings : The binding affinity was calculated using docking studies which revealed strong interactions with DNA bases.
  • : The study supports the hypothesis that EVT-431854 may function as a potential chemotherapeutic agent through its ability to bind DNA and inhibit replication in cancer cells.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,7,10-trioxatricyclo[6.3.0.02,6]undecane-3,5,9,11-tetrone
Reactant of Route 2
4,7,10-trioxatricyclo[6.3.0.02,6]undecane-3,5,9,11-tetrone

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